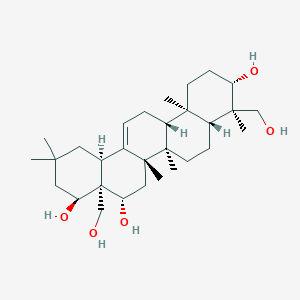
Gymnemanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gymnemanol is a triterpenoid saponin glycoside derived from the leaves of the medicinal plant Gymnema sylvestre. This compound is known for its diverse therapeutic properties, including antidiabetic, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gymnemanol is typically extracted from the leaves of Gymnema sylvestre using various solvent extraction methods. The process involves drying the leaves, grinding them into a fine powder, and then using solvents like methanol or ethanol to extract the active compounds .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The leaves are harvested, dried, and subjected to solvent extraction. The extract is then purified using techniques such as column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Gymnemanol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like halogens and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds of this compound .
Scientific Research Applications
Gymnemanol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential in treating diabetes, inflammation, and microbial infections.
Industry: Used in the formulation of dietary supplements and pharmaceuticals.
Mechanism of Action
Gymnemanol exerts its effects through various molecular targets and pathways:
Antidiabetic Activity: this compound inhibits the absorption of glucose in the intestines, leading to lower blood sugar levels.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Antimicrobial Activity: This compound disrupts microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Gymnemic Acids: Another class of triterpenoid saponins found in Gymnema sylvestre with similar antidiabetic properties.
Gurmarin: A polypeptide from Gymnema sylvestre known for its sweet taste suppression activity.
Uniqueness
Gymnemanol is unique due to its broad spectrum of biological activities and its potential for use in various therapeutic applications. Unlike gymnemic acids and gurmarin, this compound has shown significant anti-inflammatory and antimicrobial properties, making it a versatile compound for research and development .
Properties
Molecular Formula |
C30H50O5 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8S,8aS,9S,12aS,14aR,14bR)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol |
InChI |
InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,24-,26-,27-,28+,29+,30+/m0/s1 |
InChI Key |
SPCSEMLFKVZFJN-DGNDGBPUSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)CO)O |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
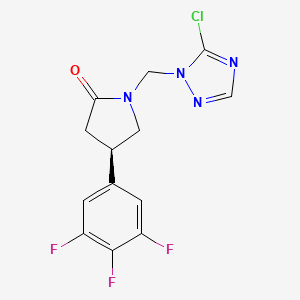


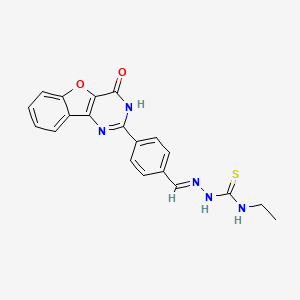


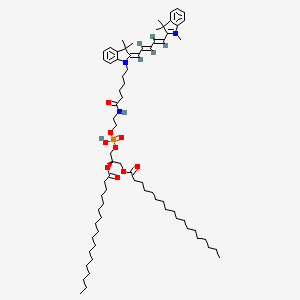

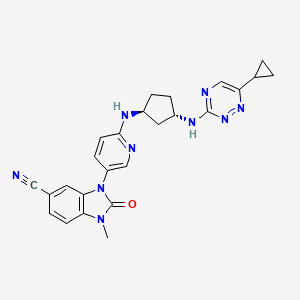
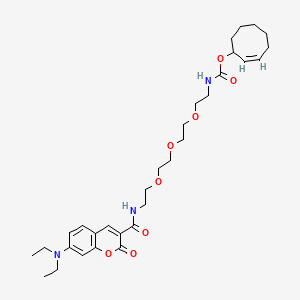

![(3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B12373168.png)
